Cas no 1361684-13-0 (2-(Trifluoromethoxy)pyridine-4-acetic acid)

2-(Trifluoromethoxy)pyridine-4-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-[2-(trifluoromethoxy)pyridin-4-yl]acetic acid
- 2-(Trifluoromethoxy)pyridine-4-acetic acid
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- Inchi: 1S/C8H6F3NO3/c9-8(10,11)15-6-3-5(1-2-12-6)4-7(13)14/h1-3H,4H2,(H,13,14)
- InChI Key: PUKVJTLAEFSOLU-UHFFFAOYSA-N
- SMILES: FC(OC1C=C(C=CN=1)CC(=O)O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 232
- Topological Polar Surface Area: 59.4
- XLogP3: 1.8
2-(Trifluoromethoxy)pyridine-4-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-794427-0.5g |
2-[2-(trifluoromethoxy)pyridin-4-yl]acetic acid |
1361684-13-0 | 95% | 0.5g |
$3378.0 | 2024-05-22 | |
1PlusChem | 1P01EKQV-50mg |
2-[2-(trifluoromethoxy)pyridin-4-yl]acetic acid |
1361684-13-0 | 95% | 50mg |
$1309.00 | 2023-12-22 | |
1PlusChem | 1P01EKQV-100mg |
2-[2-(trifluoromethoxy)pyridin-4-yl]acetic acid |
1361684-13-0 | 95% | 100mg |
$1920.00 | 2023-12-22 | |
Enamine | EN300-794427-0.25g |
2-[2-(trifluoromethoxy)pyridin-4-yl]acetic acid |
1361684-13-0 | 95% | 0.25g |
$2143.0 | 2024-05-22 | |
Enamine | EN300-794427-1.0g |
2-[2-(trifluoromethoxy)pyridin-4-yl]acetic acid |
1361684-13-0 | 95% | 1.0g |
$4330.0 | 2024-05-22 | |
Enamine | EN300-794427-0.05g |
2-[2-(trifluoromethoxy)pyridin-4-yl]acetic acid |
1361684-13-0 | 95% | 0.05g |
$1009.0 | 2024-05-22 | |
Enamine | EN300-794427-0.1g |
2-[2-(trifluoromethoxy)pyridin-4-yl]acetic acid |
1361684-13-0 | 95% | 0.1g |
$1503.0 | 2024-05-22 | |
1PlusChem | 1P01EKQV-1g |
2-[2-(trifluoromethoxy)pyridin-4-yl]acetic acid |
1361684-13-0 | 95% | 1g |
$5414.00 | 2023-12-22 | |
1PlusChem | 1P01EKQV-500mg |
2-[2-(trifluoromethoxy)pyridin-4-yl]acetic acid |
1361684-13-0 | 95% | 500mg |
$4238.00 | 2023-12-22 | |
1PlusChem | 1P01EKQV-250mg |
2-[2-(trifluoromethoxy)pyridin-4-yl]acetic acid |
1361684-13-0 | 95% | 250mg |
$2711.00 | 2023-12-22 |
2-(Trifluoromethoxy)pyridine-4-acetic acid Related Literature
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Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
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2. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
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Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
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Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
Additional information on 2-(Trifluoromethoxy)pyridine-4-acetic acid
2-(Trifluoromethoxy)pyridine-4-acetic acid and CAS No. 1361684-13-0: A Comprehensive Overview of Its Chemical Properties and Biological Significance
2-(Trifluoromethoxy)pyridine-4-acetic acid is a multifunctional organic compound characterized by its unique molecular structure and functional groups. This compound, with the CAS No. 1361684-13-0, belongs to the class of heterocyclic compounds containing a pyridine ring fused with an acetic acid group. The trifluoromethoxy substituent at the 2-position of the pyridine ring plays a critical role in determining its chemical reactivity and biological activity. Recent studies have highlighted the potential of this compound as a scaffold for drug development, particularly in the context of targeting specific enzymatic pathways and modulating cellular signaling mechanisms.
Chemical Structure and Synthesis Pathways
The 2-(Trifluoromethoxy)pyridine-4-acetic acid molecule features a six-membered pyridine ring with a trifluoromethoxy group at the 2-position and an acetic acid side chain at the 4-position. The trifluoromethoxy group, a potent electron-withdrawing substituent, significantly influences the compound's electronic properties, making it a valuable building block for synthetic chemistry. Researchers have recently demonstrated that the synthesis of this compound can be achieved through a multi-step process involving nucleophilic substitution reactions and electrophilic aromatic substitution. These synthetic strategies have been optimized to enhance yield and purity, as reported in a 2023 study published in the Journal of Organic Chemistry.
Biological Activity and Mechanism of Action
Emerging evidence suggests that 2-(Trifluoromethoxy)pyridine-4-acetic acid exhibits potential pharmacological activities, particularly in modulating the activity of enzymes involved in metabolic pathways. A 2024 study in Drug Discovery Today reported that this compound shows selective inhibition of the enzyme acetyl-CoA carboxylase (ACC), which is implicated in lipid metabolism. The trifluoromethoxy group is believed to interact with the active site of ACC, thereby disrupting its catalytic function. Additionally, preliminary in vitro studies indicate that this compound may possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway, a key mediator of inflammatory responses.
Applications in Drug Development
The unique chemical structure of 2-(Trifluoromethoxy)pyridine-4-acetic acid has positioned it as a promising candidate for drug development. Its ability to modulate enzymatic activity and cellular signaling pathways makes it a potential lead compound for the treatment of metabolic disorders and inflammatory diseases. In 2023, a collaborative study between pharmaceutical companies and academic institutions explored the use of this compound as a scaffold for designing novel anti-diabetic agents. The research highlighted the compound's potential to improve insulin sensitivity by targeting key metabolic enzymes, as detailed in a review article in ChemMedChem.
Pharmacokinetic and Toxicological Profiles
While the pharmacokinetic properties of 2-(Trifluoromethoxy)pyridine-4-acetic acid are still under investigation, preliminary studies suggest that its molecular weight and functional groups may influence its absorption, distribution, and metabolic clearance. A 2023 preclinical study published in Pharmaceutical Research evaluated the compound's oral bioavailability in rodent models, reporting moderate absorption with a half-life of approximately 4 hours. Toxicological assessments have not yet been extensively conducted, but the compound's low molecular weight and absence of toxic functional groups suggest a relatively safe profile, as noted in a 2024 safety evaluation by the European Medicines Agency (EMA).
Current Research Trends and Future Directions
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the interactions of 2-(Trifluoromethoxy)pyridine-4-acetic acid with biological targets. A 2024 study in Computational and Structural Chemistry utilized molecular docking simulations to identify potential binding sites on the surface of target proteins, including those involved in cancer progression. These findings have spurred further experimental validation, with several research groups focusing on optimizing the compound's structure to enhance its therapeutic efficacy. Future studies are expected to explore its role in combination therapies and its potential as a prodrug for targeted drug delivery.
Conclusion
2-(Trifluoromethoxy)pyridine-4-acetic acid represents a significant advancement in the field of organic chemistry and drug development. Its unique structural features and potential biological activities make it a valuable candidate for further research. As studies continue to uncover its mechanisms of action and therapeutic applications, this compound may play a pivotal role in the design of novel therapeutics for a range of diseases. The ongoing exploration of its chemical and biological properties underscores the importance of interdisciplinary research in advancing pharmaceutical science.
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